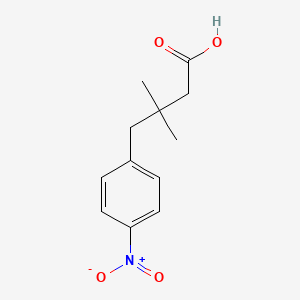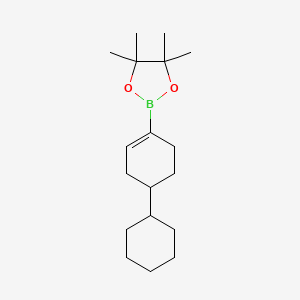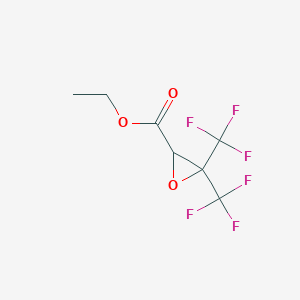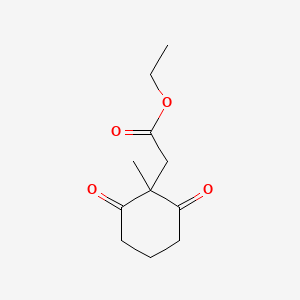
1-(2,6-Dimethylphenyl)-1-methylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-1-methylhydrazine is an organic compound with the molecular formula C9H14N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2,6-dimethylphenyl group and the other by a methyl group
Preparation Methods
The synthesis of 1-(2,6-Dimethylphenyl)-1-methylhydrazine can be achieved through several routes. One common method involves the reaction of 2,6-dimethylphenylhydrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(2,6-Dimethylphenyl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions include nitroso derivatives, amines, and substituted hydrazines.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-1-methylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines, which are valuable intermediates in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-1-methylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. It may also interact with cellular receptors, affecting signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)-1-methylhydrazine can be compared with other similar compounds, such as:
2,6-Dimethylphenylhydrazine: Lacks the methyl group on the hydrazine moiety, leading to different reactivity and applications.
1-Methylhydrazine: Lacks the 2,6-dimethylphenyl group, resulting in different chemical properties and uses.
1-(2,6-Dimethylphenyl)-2-methylhydrazine: Has an additional methyl group, which can affect its steric and electronic properties.
Properties
CAS No. |
6304-61-6 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-1-methylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-5-4-6-8(2)9(7)11(3)10/h4-6H,10H2,1-3H3 |
InChI Key |
TVTRKBVQUIZTND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


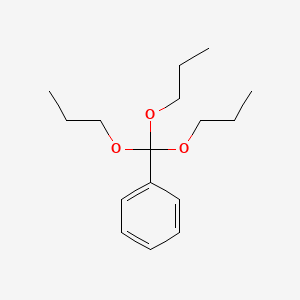

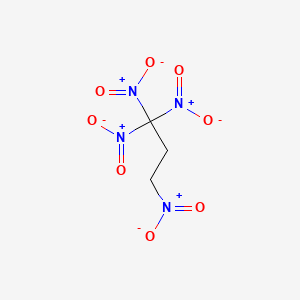
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
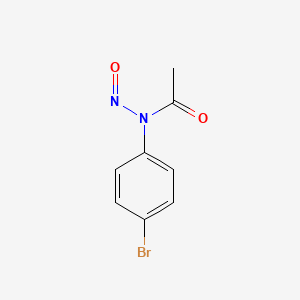
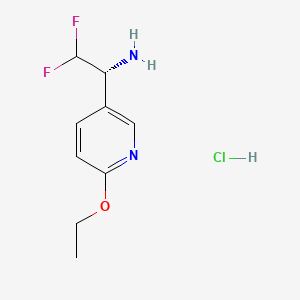
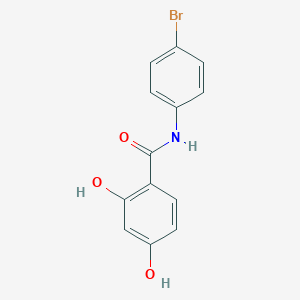
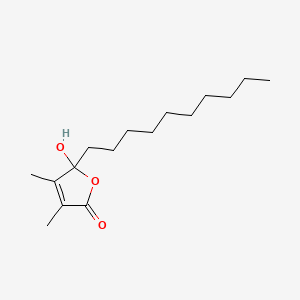
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
